REACTION_CXSMILES
|
[NH:1]([C:5]1[C:6]([F:13])=[CH:7][C:8]([Cl:12])=[C:9]([SH:11])[CH:10]=1)C(C)=O.[OH-].[Na+].Cl>O>[NH2:1][C:5]1[C:6]([F:13])=[CH:7][C:8]([Cl:12])=[C:9]([SH:11])[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C=1C(=CC(=C(C1)S)Cl)F
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to obtain a uniform solution
|
Type
|
EXTRACTION
|
Details
|
The precipitated solid was extracted with 25 cc of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by removal of water and distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C1)S)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 97.9% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |